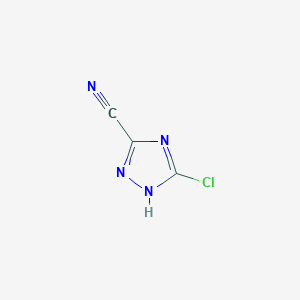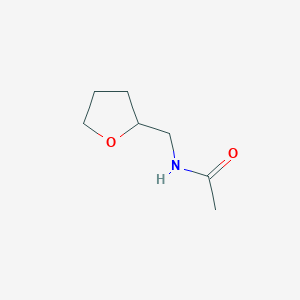
5-chloro-1H-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a chlorine atom at the 5th position and a cyano group at the 3rd position of the triazole ring. It is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-1,2,4-triazole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-amino-1,2,4-triazole with phosphoryl chloride (POCl3) can yield this compound . The reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1H-1,2,4-triazole-3-carbonitrile derivatives .
Aplicaciones Científicas De Investigación
5-chloro-1H-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-chloro-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-1H-1,2,4-triazole: Similar in structure but lacks the cyano group at the 3rd position.
5-amino-1H-1,2,4-triazole-3-carbonitrile: Similar but has an amino group instead of a chlorine atom at the 5th position.
1,2,4-triazole-3-carboxylic acid: Similar core structure but with a carboxylic acid group instead of a cyano group.
Uniqueness
5-chloro-1H-1,2,4-triazole-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the triazole ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C3HClN4 |
|---|---|
Peso molecular |
128.52 g/mol |
Nombre IUPAC |
5-chloro-1H-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C3HClN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) |
Clave InChI |
FUKJYGTZXVOMEL-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=NNC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)



![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)


![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)

